N-[5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-yl]-3-pyridin-4-ylpropanamide
Description
N-[5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-yl]-3-pyridin-4-ylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorothiophene ring, a methylpyrazole moiety, and a pyridinylpropanamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-yl]-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-21-15(10-12(20-21)13-3-4-14(17)23-13)19-16(22)5-2-11-6-8-18-9-7-11/h3-4,6-10H,2,5H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKCTFDQSKUOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Cl)NC(=O)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-yl]-3-pyridin-4-ylpropanamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the chlorothiophene derivative, followed by the formation of the methylpyrazole ring through cyclization reactions. The final step involves the coupling of the pyrazole derivative with the pyridinylpropanamide group under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, and catalysts like DMAP or TEA. Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-yl]-3-pyridin-4-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts like palladium or copper, and bases like potassium carbonate or sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-yl]-3-pyridin-4-ylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-yl]-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell death.
Comparison with Similar Compounds
N-[5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-yl]-3-pyridin-4-ylpropanamide can be compared with other similar compounds, such as:
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide: This compound also features a chlorothiophene ring but has an oxadiazole moiety instead of a pyrazole ring.
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds have been studied for their antibacterial activities and share structural similarities with the pyrazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
